1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one
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Overview
Description
1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO It is a derivative of acetophenone, featuring a chloro and fluoromethyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one typically involves the reaction of 2-chloro-3-(fluoromethyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method is the Friedel-Crafts acylation, where the benzaldehyde reacts with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques such as distillation and recrystallization ensures the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chloro and fluoromethyl groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-3-(trifluoromethyl)phenyl)propan-2-one
- 1-(2-Chloro-3-(methyl)phenyl)propan-2-one
- 1-(2-Chloro-3-(bromomethyl)phenyl)propan-2-one
Uniqueness
1-(2-Chloro-3-(fluoromethyl)phenyl)propan-2-one is unique due to the presence of both chloro and fluoromethyl groups, which impart distinct chemical properties and reactivity
Properties
Molecular Formula |
C10H10ClFO |
---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
1-[2-chloro-3-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10ClFO/c1-7(13)5-8-3-2-4-9(6-12)10(8)11/h2-4H,5-6H2,1H3 |
InChI Key |
YVNWGENKUDDYGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)CF)Cl |
Origin of Product |
United States |
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